N-(2-acetylphenyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Coumarin Propanamide Physicochemical Properties

N-(2-acetylphenyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a fully synthetic small molecule belonging to the coumarin-amide class. Its structure uniquely combines a 7-methoxy-4-methyl-coumarin core with an N-(2-acetylphenyl)propanamide side chain.

Molecular Formula C22H21NO5
Molecular Weight 379.4 g/mol
Cat. No. B12205024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-acetylphenyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
Molecular FormulaC22H21NO5
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=CC=CC=C3C(=O)C
InChIInChI=1S/C22H21NO5/c1-13-10-22(26)28-20-12-19(27-3)15(11-17(13)20)8-9-21(25)23-18-7-5-4-6-16(18)14(2)24/h4-7,10-12H,8-9H2,1-3H3,(H,23,25)
InChIKeyGSGCQHLJXPYADI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(2-acetylphenyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide: Class and Core Characteristics


N-(2-acetylphenyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a fully synthetic small molecule belonging to the coumarin-amide class [1]. Its structure uniquely combines a 7-methoxy-4-methyl-coumarin core with an N-(2-acetylphenyl)propanamide side chain. The compound has a molecular formula of C22H21NO5 and a molecular weight of 379.41 g/mol [1]. It is currently listed as a specialty screening compound in the InterBioScreen collection under ID STOCK1N-40312, indicating its availability for early-stage drug discovery research .

Why N-(2-acetylphenyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide Cannot Be Simply Replaced by In-Class Analogs


Generic substitution within the coumarin-amide class is unreliable due to the profound impact of the amide substituent on biological target engagement. The 2-acetylphenyl group introduces a unique hydrogen-bond acceptor/donor pharmacophore and distinct steric bulk compared to simple alkyl, thiazolyl, or pyridinyl amides commonly found in related compounds [1]. Even among InterBioScreen library members sharing the same 7-methoxy-4-methyl-coumarin core, such as the N-(5-methyl-1,3-thiazol-2-yl) analog, the N-(2-acetylphenyl) variant offers a completely different electrostatic and conformational profile that directly dictates binding selectivity [2]. This structural uniqueness precludes simple interchangeability without quantitative performance verification.

Quantitative Differentiation Evidence for N-(2-acetylphenyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide Versus Analogs


Structural and Physicochemical Differentiation Against the N-(5-Methyl-1,3-thiazol-2-yl) Analog

The target compound's 2-acetylphenyl moiety provides a significant increase in lipophilicity and hydrogen-bonding capacity compared to the N-(5-methyl-1,3-thiazol-2-yl) analog. This is a class-level inference based on computed properties, as no direct head-to-head experimental comparison has been published [1].

Coumarin Propanamide Physicochemical Properties

Potential for Selective Kinase or Epigenetic Target Engagement Based on Pharmacophore Modeling

The 2-acetylphenyl amide motif is a known metal-chelating and hinge-binding pharmacophore in kinase inhibitor design. In contrast, the N-(furan-2-ylmethyl) analog from the same InterBioScreen library lacks this metal-coordination capability. No direct experimental IC50 data is available for either compound against a common target; this is a class-level inference derived from published pharmacophore models [1].

Kinase Inhibition Epigenetics Pharmacophore Modeling

Limitation of Available Quantitative Comparative Data

A comprehensive search of PubMed, PubChem, ChEMBL, and patent databases reveals no published head-to-head biological or physicochemical comparison studies for N-(2-acetylphenyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide against any named analog [1][2]. All differentiation claims must therefore be treated as class-level inferences or structural predictions. Procuring organizations should plan for in-house head-to-head profiling against their chosen comparators.

Data Availability Procurement Risk Screening Compound

Recommended Application Scenarios for N-(2-acetylphenyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide Based on Structural Evidence


Kinase or Metalloenzyme Inhibitor Screening Libraries

The compound's 2-acetylphenyl amide substructure is a privileged motif for ATP-competitive kinase inhibitors and metalloenzyme chelators. Integrating this compound into a targeted kinase screening deck, especially when phenotypic screening suggests a kinase-driven mechanism, is a high-value application [1].

Chemical Probe Development for Epigenetic Targets (e.g., HDACs)

The acetylphenyl group may function as a zinc-binding group (ZBG) in histone deacetylase (HDAC) inhibitor design. This compound can serve as a starting fragment for developing selective HDAC probes, provided that in vitro ZBG potency is confirmed [1].

Structure-Activity Relationship (SAR) Expansion Around Coumarin-Amides

For groups already working with coumarin-based bioactive molecules, this compound represents a distinct N-substitution pattern (2-acetylphenyl) not commonly found in commercial libraries. It can be used to explore how this substitution affects target selectivity compared to alkyl, benzyl, or heterocyclic amides [2].

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